molecular formula C15H23NO2 B14277728 N-Hydroxy-N-phenylnonanamide CAS No. 125342-58-7

N-Hydroxy-N-phenylnonanamide

Cat. No.: B14277728
CAS No.: 125342-58-7
M. Wt: 249.35 g/mol
InChI Key: YJUGYKBPHGKCRE-UHFFFAOYSA-N
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Description

N-Hydroxy-N-phenylnonanamide: is an organic compound belonging to the class of amides It features a hydroxyl group (-OH) attached to the nitrogen atom of the amide, and a phenyl group attached to the nitrogen atom as well

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Hydroxy-N-phenylnonanamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form various products.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as amines.

    Substitution: The phenyl group attached to the nitrogen can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: N-Phenylalkanamides.

    Reduction Products: N-Phenylamines.

    Substitution Products: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylnonanamide involves its interaction with molecular targets, such as enzymes. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

    N-Hydroxy-N-phenyloctandiamide: Similar in structure but with a shorter carbon chain.

    N-Hydroxy-N-phenylacetamide: Similar but with an acetyl group instead of a nonanoyl group.

Uniqueness: N-Hydroxy-N-phenylnonanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from shorter-chain analogs and potentially more versatile in various applications .

Properties

CAS No.

125342-58-7

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-hydroxy-N-phenylnonanamide

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,18H,2-6,10,13H2,1H3

InChI Key

YJUGYKBPHGKCRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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